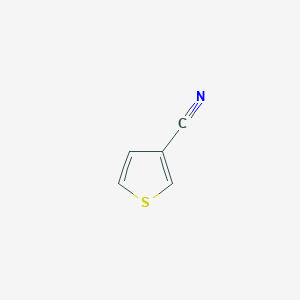

3-Cyanothiophène

Vue d'ensemble

Description

3-Thiophenecarbonitrile is an organic compound with the molecular formula C₅H₃NS. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. 3-Thiophenecarbonitrile is known for its applications in various fields, including material science, medicinal chemistry, and organic synthesis .

Applications De Recherche Scientifique

3-Thiophenecarbonitrile has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Cyanothiophene, also known as 3-Thiophene acetonitrile, 3-Thiophenecarbonitrile, or Thiophene-3-carbonitrile, is an important heterocyclic scaffold in bioorganic and medicinal chemistry . It serves as a useful synthetic intermediate in various chemical reactions . .

Mode of Action

The mode of action of 3-Cyanothiophene is largely dependent on its role as a synthetic intermediate. It is used in the formation of various derivatives via multi-component reactions . The resulting derivatives may interact with different biological targets, leading to various biochemical effects.

Biochemical Pathways

3-Cyanothiophene is involved in the synthesis of various thiophene derivatives . These derivatives can participate in different biochemical pathways depending on their structure and functional groups.

Result of Action

The molecular and cellular effects of 3-Cyanothiophene’s action would depend on the specific derivative synthesized from it. For instance, a donor polymer based on 3-Cyanothiophene has been used in the development of high-efficiency organic solar cells . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Thiophenecarbonitrile can be synthesized through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires mild conditions and can produce aminothiophene derivatives .

Another method involves the reaction of propionaldehyde, sulfur, and malononitrile to form the thiophene ring system. The resulting compound, 2-amino-5-methylthiophene-3-carbonitrile, can then be further reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .

Industrial Production Methods

Industrial production of thiophene-3-carbonitrile often involves large-scale synthesis using optimized versions of the aforementioned methods. The Gewald reaction, due to its efficiency and mild conditions, is particularly favored in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3-Thiophenecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: 3-Thiophenecarbonitrile can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Aminothiophene derivatives.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carbonitrile: Another thiophene derivative with a nitrile group at the 2-position.

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: A derivative used as an intermediate in drug synthesis.

Uniqueness

3-Thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized materials and pharmaceuticals .

Propriétés

IUPAC Name |

thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXCEVHRIVLFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167707 | |

| Record name | Thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-09-4 | |

| Record name | 3-Thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thiophene-3-carbonitrile?

A1: The molecular formula of thiophene-3-carbonitrile is C5H3NS, and its molecular weight is 109.15 g/mol. []

Q2: How can thiophene-3-carbonitrile be spectroscopically characterized?

A2: Researchers frequently utilize techniques like FT-IR, 1H NMR, 13C-APT NMR, and Mass Spectrometry to characterize thiophene-3-carbonitrile and its derivatives. [, , , , , , ]

Q3: What is the typical conformation of the thiophene ring in thiophene-3-carbonitrile derivatives?

A3: X-ray diffraction studies consistently reveal that the thiophene ring in thiophene-3-carbonitrile derivatives adopts a planar conformation. [, , , ]

Q4: What is the Gewald reaction, and how is it relevant to thiophene-3-carbonitrile?

A4: The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, including thiophene-3-carbonitrile derivatives. This multi-component reaction typically involves a ketone, an activated nitrile (like malononitrile), and elemental sulfur. [, , , , , ]

Q5: Can potassium carbonate be used as a catalyst in the synthesis of thiophene-3-carbonitrile?

A5: Yes, potassium carbonate has been successfully employed as a heterogeneous solid base catalyst in the Gewald reaction to synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a key intermediate for thiophene-3-carbonitrile derivatives. [, ]

Q6: What types of reactions are commonly employed to modify thiophene-3-carbonitrile?

A6: Thiophene-3-carbonitrile derivatives undergo various modifications, including: * Schiff base formation: Reaction with aldehydes to create Schiff base derivatives with potential biological activities. [, , , , , , ] * Acylation: Reaction with acylating agents like trifluoroacetic anhydride to introduce amide functionalities. [] * Nucleophilic substitution: Reactions with amines to substitute chlorine atoms in derivatives like 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. []

Q7: What are the potential therapeutic applications of thiophene-3-carbonitrile derivatives?

A7: Research suggests that thiophene-3-carbonitrile derivatives hold promise for various therapeutic applications, including: * Antifungal agents: Exhibiting activity against Candida species and other fungal pathogens. [, , ] * Anti-inflammatory agents: Demonstrating comparable activity to indomethacin and acetylsalicylic acid in some studies. [] * Antiproliferative agents: Showing potential against various cancer cell lines, including those derived from colon, liver, and lung cancers. [, , , ] * Anticonvulsant agents: Exhibiting potential in animal models for treating seizures. [] * CNS antidepressants: Demonstrating activity in behavioral and CNS antidepressant assays. []

Q8: Have any thiophene-3-carbonitrile derivatives entered clinical trials?

A8: Yes, JNJ-26990990, a thiophene-3-carbonitrile derivative, has been explored as an anticonvulsant agent. Researchers have successfully developed stable and radioactive isotope-labeled versions of this compound and its metabolites. []

Q9: How does the structure of thiophene-3-carbonitrile derivatives influence their biological activity?

A9: Structure-activity relationship (SAR) studies indicate that modifications to the thiophene-3-carbonitrile core structure significantly impact its biological activity. * Substitutions on the thiophene ring, particularly at the 2-position with aryl or heteroaryl groups, can enhance antifungal and antiproliferative properties. [, , ] * Incorporation of cycloalkyl groups, like cyclohexyl or cycloheptyl, at specific positions can influence antifungal and antiproliferative activities. [] * Introduction of specific pharmacophores, such as those targeting MurF enzyme, can lead to potent antibacterial activity. [] * Formation of Schiff bases with diverse aldehydes allows for fine-tuning of pharmacological profiles. [, , , ]

Q10: How does the solubility of thiophene-3-carbonitrile impact its pharmacological potential?

A10: Thiophene-3-carbonitrile derivatives often suffer from poor aqueous solubility, which can hinder their clinical application. []

Q11: Are there strategies to enhance the solubility and bioavailability of thiophene-3-carbonitrile derivatives?

A11: Yes, researchers are exploring formulation strategies to improve the solubility and bioavailability of these compounds. One promising approach involves forming binary systems with β-cyclodextrin (βCD), enhancing solubility and potentially improving pharmacological activity. []

Q12: Are there any known toxicity concerns with thiophene-3-carbonitrile derivatives?

A12: While some studies indicate potential therapeutic benefits, comprehensive toxicity evaluations of thiophene-3-carbonitrile derivatives are still underway. Assessing long-term effects and potential adverse events is crucial for future drug development efforts.

Q13: Do thiophene-3-carbonitrile derivatives find applications in materials science?

A13: Yes, some thiophene-3-carbonitrile derivatives exhibit interesting optical and electronic properties, making them suitable for materials science applications. [, , , ]

Q14: How is computational chemistry used in thiophene-3-carbonitrile research?

A14: Computational techniques play a vital role in understanding and predicting the properties and behavior of thiophene-3-carbonitrile derivatives. Researchers utilize: * Density functional theory (DFT): To optimize geometries, predict NMR chemical shifts, and explore bonding interactions. [, , , ] * Molecular docking: To investigate binding modes with target proteins, like MurF and COX-2 enzymes, aiding in the design of more potent inhibitors. [, ] * Molecular dynamics (MD) simulations: To assess the stability of ligand-protein complexes and understand drug-target interactions. [] * Quantitative Structure-Activity Relationship (QSAR) modeling: To correlate chemical structures with biological activities, guiding the design of novel derivatives with enhanced properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)